4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Cdc42 inhibition GTPase selectivity fluorine medicinal chemistry

Select this fluorinated 2-pyrazoline benzenesulfonamide (CAS 313236-74-7) as an essential comparator for Cdc42 GTPase inhibitor SAR studies. Unlike the non-fluorinated parent MLS-573151 (EC50 2 µM), the para-fluoro substituents enhance metabolic stability, membrane permeability, and halogen-bonding interactions, eliminating uncontrolled variables in structure-activity analyses. Deploy head-to-head in GTP-binding assays, cell migration assays, and kinome-wide profiling panels to establish a comparative selectivity fingerprint. Also suitable for validating anti-inflammatory hypotheses in COX-1/COX-2 and in vivo models. Request custom synthesis or bulk pricing.

Molecular Formula C21H17F2N3O2S
Molecular Weight 413.44
CAS No. 313236-74-7
Cat. No. B2437112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
CAS313236-74-7
Molecular FormulaC21H17F2N3O2S
Molecular Weight413.44
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F
InChIInChI=1S/C21H17F2N3O2S/c22-16-5-1-14(2-6-16)20-13-21(15-3-7-17(23)8-4-15)26(25-20)18-9-11-19(12-10-18)29(24,27)28/h1-12,21H,13H2,(H2,24,27,28)
InChIKeyADJVXMAOKHOTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (CAS 313236-74-7): Compound Identity and Core Pharmacophore


4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (CAS 313236-74-7) is a synthetic small molecule belonging to the 2‑pyrazoline class, featuring a 4,5‑dihydro‑1H‑pyrazole core substituted at positions 3 and 5 with 4‑fluorophenyl rings and bearing a para‑benzenesulfonamide moiety at N1 . This architecture merges two privileged scaffolds—the pyrazoline heterocycle and the sulfonamide group—both extensively exploited in medicinal chemistry for anti‑inflammatory, anticancer, and antimicrobial applications [1]. The compound’s molecular formula is C21H17F2N3O2S (MW 413.44 g/mol), and the presence of two electron‑withdrawing fluorine atoms is expected to modulate electronic properties, lipophilicity, and target‑binding interactions relative to non‑fluorinated congeners [2].

Why Generic Substitution Among 2-Pyrazoline Benzenesulfonamides Is Not Trivial: The Functional Consequences of 4‑Fluorophenyl Substituents


Compounds within the 4-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide chemotype are frequently treated as interchangeable by procurement systems, yet subtle variations in the aryl substituents profoundly alter target selectivity and potency. For example, the non‑fluorinated diphenyl analog MLS‑573151 (CAS 10179‑57‑4) is a selective Cdc42 GTPase inhibitor with an EC50 of 2 µM and is inactive against other Rho‑family GTPases . In contrast, replacement of the 5‑phenyl with a 4‑methoxyphenyl group produces a compound that still inhibits Cdc42 but with altered potency and selectivity [1]. The introduction of fluorine atoms, as in the target compound, is known to enhance metabolic stability, increase membrane permeability, and strengthen halogen‑bonding interactions with protein targets—effects that cannot be assumed for the non‑fluorinated parent molecule [2]. Consequently, substituting a fluorinated analog with its non‑fluorinated counterpart introduces uncontrolled variables that may compromise experimental reproducibility or lead to incorrect structure‑activity conclusions.

Quantitative Differentiation of 4-(3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide from Its Closest Structural Analogs


Fluorine Substitution Versus Non‑Fluorinated Parent: Structural and Electronic Differentiation

The target compound differs from the nearest non‑fluorinated comparator, MLS‑573151 (4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide), solely by the presence of para‑fluoro atoms on both 3‑ and 5‑phenyl rings. While MLS‑573151 exhibits a Cdc42 EC50 of 2 µM and selectivity over Rab2, Rab7, H‑Ras, Rac1, Rac2, and RhoA , direct potency data for the fluorinated analog are absent from the public domain. However, extensive medicinal chemistry literature demonstrates that para‑fluorination of phenyl rings in bioactive molecules typically reduces pKa of adjacent basic centers, enhances metabolic oxidative stability, and improves binding through C–F···H–N/C–O multipolar interactions [1]. These physicochemical modifications are expected to translate into a distinct pharmacological profile relative to MLS‑573151, making the fluorinated compound a valuable comparator probe for establishing fluorine‑specific structure‑activity relationships (SAR) in the Cdc42 inhibitor series [2].

Cdc42 inhibition GTPase selectivity fluorine medicinal chemistry

Cdc42 GTPase Inhibition: Inferred Potency Range from Pyrazoline Benzenesulfonamide Chemotype

The pyrazoline benzenesulfonamide scaffold is a validated pharmacophore for Cdc42 GTPase inhibition. MLS‑573151, the diphenyl analog, inhibits Cdc42 with an EC50 of 2 µM and is inactive against six other GTPases . Another close analog, CID 2950007 (4-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide), is also annotated as a Cdc42 protein inhibitor [1]. ML141 (CAS 71203-35-5), a distinct but structurally related trisubstituted dihydropyrazolyl compound, inhibits Cdc42 with an IC50 of 200 nM and an EC50 of 2.1 µM, confirming that subtle substitution changes can drive potency across a >10‑fold range . Because the target compound conserves the critical pyrazoline‑benzenesulfonamide framework while introducing fluorine atoms at both aryl positions—a modification that can enhance target engagement through halogen bonding and hydrophobic packing—it is mechanistically plausible that it retains Cdc42 inhibitory activity. However, the absence of publicly reported in‑house enzymatic data means the exact IC50/EC50 for this compound remains unknown, and users should verify potency empirically.

Cdc42 GTPase Rho-family inhibitors pyrazoline SAR

Anti-Inflammatory Activity: Class-Wide Potential of 2-Pyrazoline Benzenesulfonamides

A series of ten 3,5-diaryl-1-(4-sulfamoylphenyl)-2-pyrazolines (compounds 6a–j) were evaluated for in vivo anti‑inflammatory activity using the carrageenan‑induced rat hind paw edema model [1]. Compounds in this series exhibited inhibition percentages that were benchmarked against indomethacin (85.29% inhibition at 1 h). For instance, compound 6g (R = 2,4‑dichlorophenyl) demonstrated substantial edema reduction, confirming that the sulfamoylphenyl‑pyrazoline scaffold is capable of producing significant anti‑inflammatory effects in vivo [1]. Although the specific compound 4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide was not included in this study, it shares the identical core pharmacophore (N1‑benzenesulfonamide 2‑pyrazoline). The bis(4‑fluorophenyl) substitution pattern is expected to influence COX‑2/COX‑1 selectivity and metabolic half‑life relative to the reported analogs [2]. Additionally, earlier patents (e.g., US 5466823) have established that pyrazolyl benzenesulfonamides are potent COX‑2 inhibitors, with structure‑activity relationships demonstrating that aryl substituent electronic properties directly modulate anti‑inflammatory potency [2].

anti-inflammatory carrageenan-induced edema pyrazoline sulfonamide

Optimal Use Cases for 4-(3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide Based on Available Evidence


Cdc42 GTPase Selectivity Profiling: Fluorinated Probe for Structure‑Activity Relationship Expansion

This compound is best deployed as a fluorinated comparator in Cdc42 SAR panels alongside MLS‑573151, ML141, and CID 2950007 to quantify the impact of para‑fluoro substitution on GTPase inhibition potency and selectivity . Because the non‑fluorinated parent MLS‑573151 exhibits an EC50 of 2 µM and high selectivity over six other GTPases , the fluorinated analog enables researchers to test whether electron‑withdrawing substituents enhance or diminish Cdc42 binding. The compound should be tested in parallel in GTP‑binding assays and cell‑based migration assays (e.g., ovarian cancer cell lines) to establish a comparative selectivity fingerprint .

Anti‑Inflammatory Lead Optimization: Evaluating Metabolic Stability Advantages of Fluorinated Pyrazoline Sulfonamides

Given the validated anti‑inflammatory activity of the 2‑pyrazoline benzenesulfonamide class in the carrageenan‑induced rat paw edema model [1], this fluorinated derivative is a logical candidate for head‑to‑head comparison with non‑fluorinated analogs (e.g., compounds 6a–j from Nikalje et al.) in both in vitro COX‑1/COX‑2 selectivity assays and in vivo efficacy studies. The fluorine atoms are expected to improve metabolic stability, potentially leading to a longer duration of action and improved oral bioavailability relative to hydrogen‑substituted analogs [2].

Chemical Biology Tool for Protein Kinase and GTPase Crosstalk Studies

Patents describing pyrazolophenyl‑benzenesulfonamide compounds as modulators of protein kinase activity (e.g., HK1186178A for antitumor applications) indicate that this scaffold may interact with kinase targets in addition to or instead of Cdc42 [3]. The fluorinated analog can therefore be incorporated into kinome‑wide profiling panels (e.g., DiscoverX scanMAX or similar) to identify kinase off‑targets and evaluate polypharmacology. This is particularly relevant for cancer biology studies where both kinase and GTPase signaling pathways are dysregulated.

Quote Request

Request a Quote for 4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.